

# 5-Nitro-3H-benzofuran-2-one: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activities of **5-Nitro-3H-benzofuran-2-one**. This compound, a derivative of the versatile benzofuranone scaffold, serves as a crucial intermediate in the synthesis of pharmaceuticals and is of significant interest for its potential therapeutic applications.[\[1\]](#)[\[2\]](#)

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **5-Nitro-3H-benzofuran-2-one** are summarized below. These parameters are essential for its handling, formulation, and application in various experimental and developmental settings.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	179.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Yellow to orange solid	<a href="#">[3]</a>
Melting Point	180 °C (453 K)	<a href="#">[1]</a>
Boiling Point	~404 °C (677.10 K) (estimated for 6-nitro isomer)	<a href="#">[4]</a>
Solubility	Soluble in organic solvents such as ethyl acetate and methanol. <a href="#">[1]</a> <a href="#">[3]</a> Specific quantitative data is not readily available.	
logP (Octanol/Water Partition Coefficient)	~1.265 (estimated for 6-nitro isomer)	<a href="#">[4]</a>
pKa	Data not available	

## Synthesis Protocol

A detailed and established method for the synthesis of **5-Nitro-3H-benzofuran-2-one** has been reported, involving a two-step process starting from 2-hydroxyphenylacetic acid.[\[1\]](#)[\[5\]](#)

### Step 1: Synthesis of 3H-benzofuran-2-one

- Reaction Setup: To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
- Reflux: Heat the mixture to reflux for 4 hours, with continuous removal of water using the Dean-Stark trap.
- Solvent Removal: After the reaction is complete, remove the residual toluene under reduced pressure. This yields 3H-benzofuran-2-one in quantitative amounts (approximately 3.9 g).

## Step 2: Nitration to 5-Nitro-3H-benzofuran-2-one

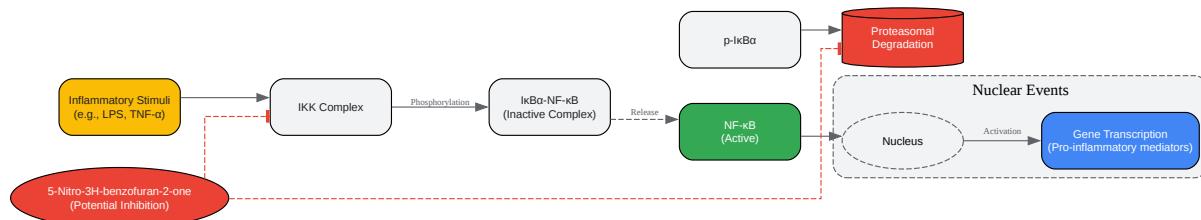
- Preparation of Nitrating Mixture: Prepare a mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
- Reaction Setup: Dissolve the 3H-benzofuran-2-one (3.9 g) obtained from the previous step in acetic anhydride (25 mL) in a suitable flask. Maintain the temperature below 20°C (293 K).
- Nitration: Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one while maintaining the temperature below 20°C.
- Reflux: After the addition is complete, stir and reflux the mixture for 1 hour.
- Work-up: Decompose the reaction mixture with ice and sulfuric acid.
- Isolation: Filter the resulting precipitate.
- Purification: Recrystallize the crude product from ethyl acetate to obtain pure **5-Nitro-3H-benzofuran-2-one**. The typical yield is around 70%.[\[1\]](#)[\[5\]](#)

## Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of **5-Nitro-3H-benzofuran-2-one** are limited, the broader class of benzofuran derivatives has been extensively studied, revealing significant interactions with key cellular signaling cascades, particularly in the contexts of inflammation and cancer.[\[6\]](#)[\[7\]](#) The NF-κB and MAPK signaling pathways are prominent targets.[\[7\]](#)[\[8\]](#)

### NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Benzofuran derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[\[8\]](#)

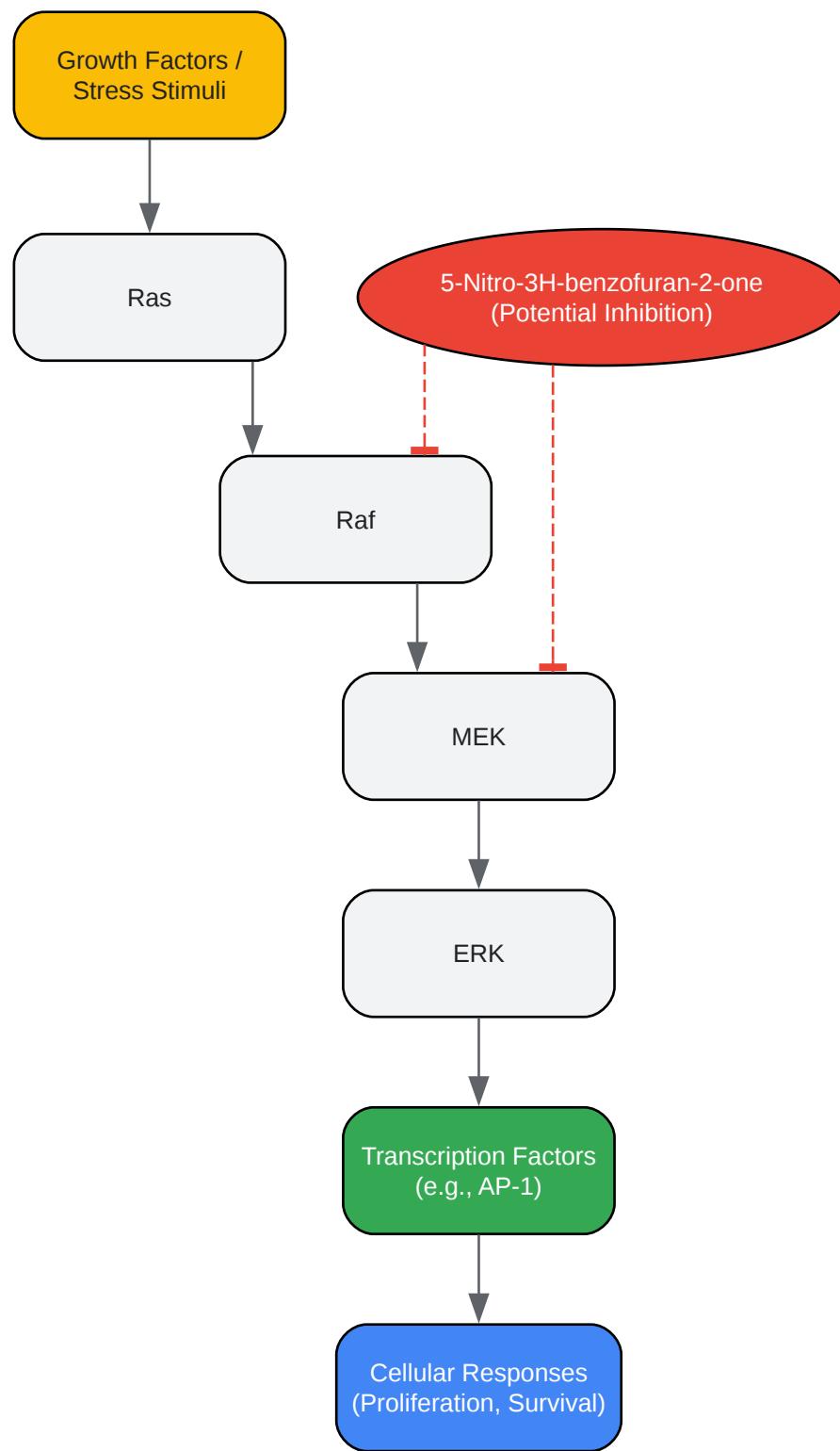


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Caption: Potential inhibition of the NF-κB signaling pathway by **5-Nitro-3H-benzofuran-2-one**.

## MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives have demonstrated the ability to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[7][8]

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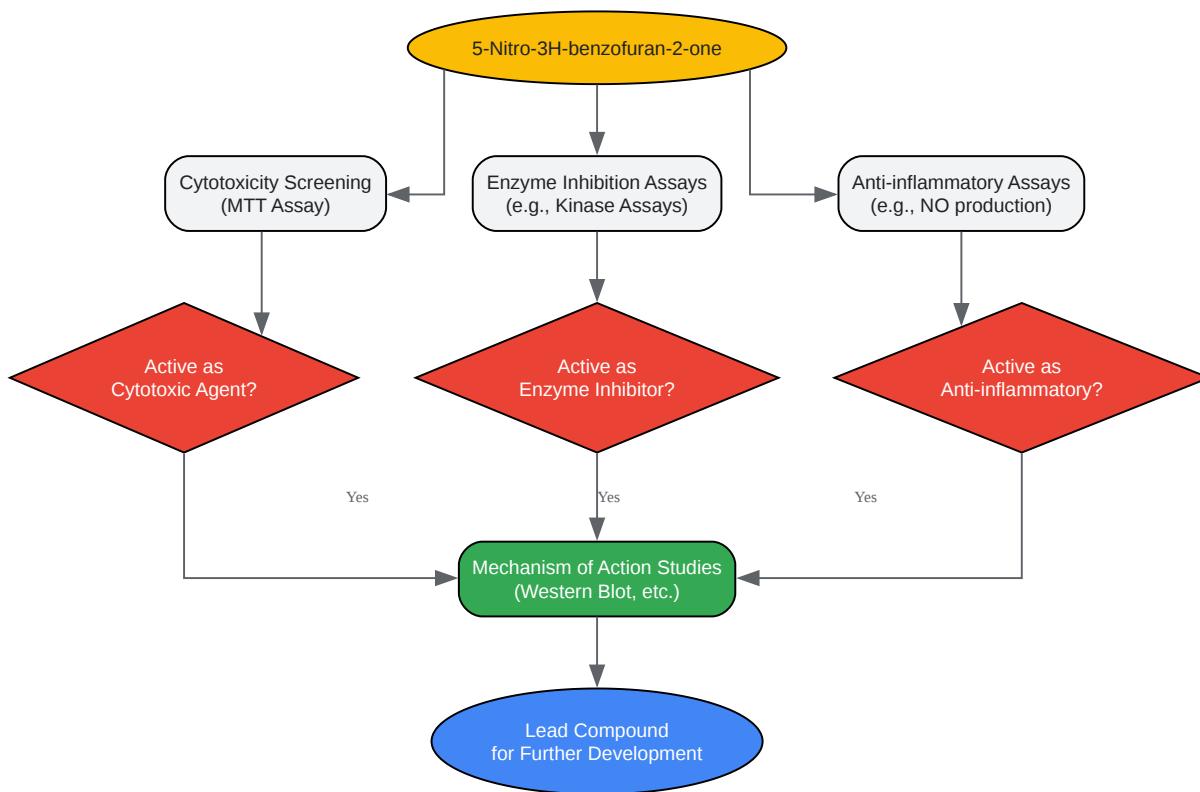
Caption: Potential modulation of the MAPK signaling pathway by **5-Nitro-3H-benzofuran-2-one**.

# Experimental Workflows for Biological Evaluation

The following experimental workflows are proposed for the initial biological characterization of **5-Nitro-3H-benzofuran-2-one**, based on established protocols for related benzofuran derivatives.[1][9]

## General Workflow for Bioactivity Screening

This diagram outlines a logical progression for the initial assessment of the biological activities of **5-Nitro-3H-benzofuran-2-one**.



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Caption: A logical workflow for the initial bioactivity screening of **5-Nitro-3H-benzofuran-2-one**.

## Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for cytotoxic compounds.[\[1\]](#)

- Cell Seeding:
  - Seed cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density of approximately  $1 \times 10^4$  cells per well.
  - Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Compound Treatment:
  - Prepare a stock solution of **5-Nitro-3H-benzofuran-2-one** in a suitable solvent (e.g., DMSO).
  - Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
  - Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
  - Incubate the plates for a specified period (e.g., 48 hours).[\[3\]](#)
- MTT Addition and Incubation:
  - After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
  - Carefully remove the medium from the wells.

- Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- Absorbance Measurement and Data Analysis:
  - Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

## Detailed Protocol: Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of **5-Nitro-3H-benzofuran-2-one** against a specific kinase, which can be adapted for various enzyme targets.  
[9]

- Assay Preparation:
  - Prepare an assay buffer specific to the kinase of interest.
  - Prepare solutions of the recombinant kinase, the specific substrate (e.g., a peptide), and ATP.
  - Prepare serial dilutions of **5-Nitro-3H-benzofuran-2-one** in the assay buffer.
- Reaction Incubation:
  - In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

- Detection:
  - Stop the reaction by adding a suitable stop solution.
  - Detect the product of the kinase reaction. This can be done using various methods, such as:
    - Phospho-specific antibodies: In an ELISA-based format.
    - Fluorescence or luminescence: Using proprietary kinase assay kits that measure ATP consumption or product formation.
- Data Analysis:
  - Measure the signal (e.g., absorbance, fluorescence, luminescence) for each well.
  - Calculate the percentage of enzyme inhibition for each concentration of the compound relative to a control without the inhibitor.
  - Determine the  $IC_{50}$  value by plotting the inhibition data against the compound concentration.

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Phone: (601) 213-4426  
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